6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the furan ring and the triazole moiety in its structure contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
6-(furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS/c1-16-10-12-11-9-5-4-7(13-14(9)10)8-3-2-6-15-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOYWZRZXLPDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C2N1N=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylsulfanyl-1,2,4-triazole with 2-furancarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine: A closely related compound with similar structural features but lacking the furan ring.
3-Methylsulfanyl-1,2,4-triazole: Shares the triazole moiety but differs in the rest of the structure.
2-Furancarboxaldehyde: Contains the furan ring but lacks the triazolopyridazine framework.
Uniqueness
6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the combination of the furan ring and the triazolopyridazine scaffold. This unique structure imparts specific chemical properties and biological activities that are not observed in the individual components or other similar compounds .
Biological Activity
6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often incorporates the use of furan derivatives and methylthio groups to enhance biological activity. The reaction conditions and yields can vary significantly based on the specific synthetic route employed.
Antioxidant Activity
Recent studies have shown that compounds related to this compound exhibit notable antioxidant properties. For instance, triazole derivatives have been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. These studies indicate that certain derivatives possess moderate to high antioxidant activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Antiproliferative Activity
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. For example, analogs of this compound demonstrated significant cytotoxicity against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cells. IC50 values for these compounds were reported in the low micromolar range (e.g., 0.008–0.014 μM), indicating potent antiproliferative activity .
| Cell Line | IC50 (μM) |
|---|---|
| SGC-7901 | 0.014 |
| A549 | 0.008 |
| HT-1080 | 0.012 |
The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization. This action disrupts microtubule dynamics essential for cell division and proliferation . Immunofluorescence assays have confirmed that treatment with this compound leads to significant alterations in microtubule structure.
Case Studies
Several case studies have illustrated the potential applications of this compound in cancer therapy:
- Study on Gastric Cancer : A study focused on the effects of various triazole derivatives on SGC-7901 cells highlighted the significant reduction in cell viability upon treatment with this compound. The results indicated that these compounds could serve as lead molecules for developing new anticancer agents.
- Antioxidant Evaluation : Another investigation assessed the antioxidant properties of related compounds using both DPPH and FRAP assays. The findings revealed that certain derivatives exhibited strong radical scavenging abilities, supporting their potential use in preventing oxidative damage in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
